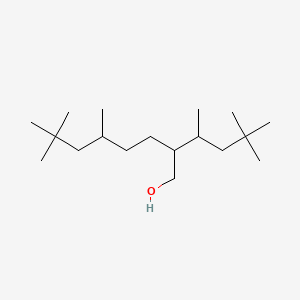

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol

Description

Properties

IUPAC Name |

2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O/c1-14(11-17(3,4)5)9-10-16(13-19)15(2)12-18(6,7)8/h14-16,19H,9-13H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTOMLAMPUXGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(CO)C(C)CC(C)(C)C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70292490 | |

| Record name | 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36400-98-3 | |

| Record name | 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36400-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 83186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036400983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC83186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70292490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4,4-dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.261.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol typically involves the alkylation of a suitable precursor. One common method is the reaction of 5,7,7-trimethyl-1-octanol with 1,3,3-trimethylbutyl chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed

Oxidation: 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanone or 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanoic acid.

Reduction: 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octane.

Substitution: 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octyl chloride or bromide.

Scientific Research Applications

Scientific Research Applications of 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol

This compound is a branched-chain alcohol with a variety of applications in scientific research due to its unique chemical and physical properties. Its highly branched structure affects its reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.

Chemistry

This compound serves as a precursor in synthesizing more complex organic molecules. It can be used as a building block in creating specialty chemicals. The synthesis of the compound typically involves the alkylation of a suitable precursor, such as reacting 5,7,7-trimethyl-1-octanol with 1,3,3-trimethylbutyl chloride in the presence of a strong base like sodium hydride, under anhydrous conditions.

Biology

This compound can be employed in biological studies involving lipid metabolism and enzyme interactions. It can interact with enzymes involved in lipid metabolism, potentially altering their activity and affecting metabolic pathways. However, the exact molecular targets and pathways may vary depending on the specific application and context.

Industry

In the industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants. It can also be utilized to produce esters with organic acids (e.g., acetic, adipic, and phthalic acids) and inorganic acids (e.g., sulfuric acid) . For instance, the sodium salt of the sulfate produced by reacting 2-(1,3,3-trimethylbutyl)-5,7,7-trimethyloctanol with chlorosulfonic acid, followed by neutralization with sodium hydroxide, exhibits outstanding properties as a wetting agent .

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide. The major products formed include 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanone or 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanoic acid.

- Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride. The major product formed is 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octane.

- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide. The major products formed include 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octyl chloride or bromide.

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the C₁₈H₃₈O Class

The compound shares its molecular formula (C₁₈H₃₈O) with other branched alcohols, but its unique substitution pattern distinguishes it:

Key Differences :

Branching Pattern: The target compound features dual branching at C2 (1,3,3-trimethylbutyl) and C5,7,7, creating a compact, highly branched structure. In contrast, 7-Methyl-2-(3-methylhexyl)-1-decanol has a longer, less densely branched chain . 16-Methyl-1-heptadecanol adopts a linear backbone with a single terminal methyl group, favoring fluidity over rigidity.

Physicochemical Behavior: Hydrophobicity: The target’s LogP (5.52) exceeds typical values for linear C₁₈ alcohols (e.g., 1-octanol: LogP ~3.0), indicating superior lipid solubility . Thermal Stability: Its boiling point (~295°C) is significantly higher than 1-octanol (195°C), attributed to reduced molecular motion from branching .

Functional Performance: The dense branching in this compound enhances its utility as a non-volatile solvent (vapor pressure ~0 mmHg) compared to less branched analogs like Fine Oxocol 180N, which may evaporate faster . 16-Methyl-1-heptadecanol’s linear structure improves spreadability in cosmetic formulations, whereas the target compound’s rigidity favors lubricant stability .

Research Findings and Industrial Relevance

- Synthetic Challenges : The compound’s complex branching complicates synthesis, requiring multi-step alkylation and purification processes .

- Toxicity and Safety: Limited data are available, but its low vapor pressure suggests minimal inhalation risk .

- Market Position : Primarily used in niche industrial applications (e.g., Fine Oxocol 1800), whereas analogs like IsostearylAlcohol EX dominate cosmetics due to lower production costs .

Biological Activity

5,7,7-Trimethyl-2-(1,3,3-trimethylbutyl)-1-octanol, a compound with the molecular formula C₁₈H₃₈O and a molecular weight of approximately 270.5 g/mol, is a branched-chain alcohol that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₃₈O

- Molecular Weight : 270.5 g/mol

- CAS Number : 36400-98-3

Structure

The compound features a complex branched structure that contributes to its unique properties and potential biological activities.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially reducing inflammation in various tissues.

- Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects in models of neurodegeneration.

Effects on Biological Systems

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Study 1: Antioxidant Activity

A study published in Journal of Natural Products evaluated the antioxidant capacity of various alcohols including this compound. The results indicated that this compound significantly scavenged free radicals and reduced lipid peroxidation in cellular models.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, the compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as a therapeutic agent in managing inflammatory diseases.

Case Study 3: Neuroprotection

A recent study explored the neuroprotective effects of this compound on primary neuronal cultures exposed to glutamate toxicity. The results indicated that treatment with this compound significantly reduced cell death and preserved neuronal function.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.